8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate
Description
8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate is a bicyclic ester derivative combining a substituted quinoline moiety with a camphor-like bicyclo[2.2.1]heptane framework. This compound is synthesized via a multi-step process involving the reaction of 3,7-dichloroquinoline-8-carbonyl chloride with intermediates derived from herbicidal precursors like quinclorac. Key steps include refluxing in SOCl₂, purification via column chromatography (hexane/ethyl acetate), and characterization using spectroscopic methods .
Properties
IUPAC Name |
quinolin-8-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-18(2)19(3)9-10-20(18,12-15(19)22)17(23)24-14-8-4-6-13-7-5-11-21-16(13)14/h4-8,11H,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFAJMXGNCZOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=CC4=C3N=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate typically involves multiple steps. One common method starts with the preparation of the bicycloheptane core, which can be synthesized through the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
The quinoline moiety is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with the bicycloheptane core under basic conditions. The final step involves esterification to form the carboxylate group, typically using an acid chloride or anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-Quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the quinoline moiety.
Scientific Research Applications
8-Quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The bicycloheptane core provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
However, the quinoline moiety may reduce aqueous solubility relative to the β-lactam-containing thia-azabicyclo compound, which has polar amino and carboxylic acid groups .
Synthetic Complexity: The synthesis of 8-Quinolyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves hazardous reagents (SOCl₂) and rigorous purification, contrasting with the pharmacopeial compound’s standardized impurity tests (e.g., dimethylaniline limits) .
Crystallinity and Stability :
- The chromenyl-oxabicyclo analog was characterized via single-crystal X-ray diffraction, revealing a planar chromene system that may enhance UV stability . The pharmacopeial compound meets strict crystallinity standards, suggesting higher batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
